Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is a chemical compound with the systematic name tert-butyl N-(1-(aminomethyl)-3-fluorocyclobutyl)methylcarbamate. Its molecular formula is , and it has a molecular weight of approximately 230.31 g/mol. This compound falls under the category of carbamates, which are esters or salts of carbamic acid, and are often used in various pharmaceutical applications.
The compound is classified as a carbamate derivative and can be sourced from various chemical suppliers and databases, including PubChem and Ambeed. Its unique structure features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminomethyl group substituted on a cyclobutane ring with a fluorine atom. This configuration suggests potential biological activity, particularly in medicinal chemistry.
The synthesis of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate typically involves the following steps:
The molecular structure of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate can be represented by its SMILES notation: CC(C)(C)OC(=O)NCC1CC(C1)F
. The InChI key for this compound is LJPDJTPZNJKXPW-UHFFFAOYSA-N
.
CC(C)(C)OC(=O)NCC1CC(C1)F
InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)
Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate can participate in various chemical reactions typical of carbamates:
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or for the synthesis of more complex molecules.
The mechanism of action for tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate is primarily linked to its potential role as a pharmaceutical agent. While specific mechanisms may vary based on application:
Relevant data from various chemical databases confirm these properties.
Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate has potential applications in:
This compound's unique properties make it an interesting subject for further research in medicinal chemistry and related fields.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1